

Spectroscopic data of 3,4,5-Trifluorocinnamic acid

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Compound of Interest

Compound Name: 3,4,5-Trifluorocinnamic acid

Cat. No.: B3382470

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An In-Depth Technical Guide to the Spectroscopic Characterization of **3,4,5-Trifluorocinnamic Acid**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4,5-Trifluorocinnamic acid ($C_9H_5F_3O_2$) is a halogenated derivative of cinnamic acid, a class of compounds recognized for its diverse pharmacological potential.^{[1][2]} As with any compound intended for advanced research or therapeutic development, unambiguous structural confirmation is a prerequisite. This guide provides a comprehensive analysis of the key spectroscopic data—NMR (1H and ^{13}C), Infrared (IR), and Mass Spectrometry (MS)—used to characterize **3,4,5-Trifluorocinnamic acid**. By integrating predicted data with established principles and data from analogous structures, this document serves as a practical reference for its identification and verification.

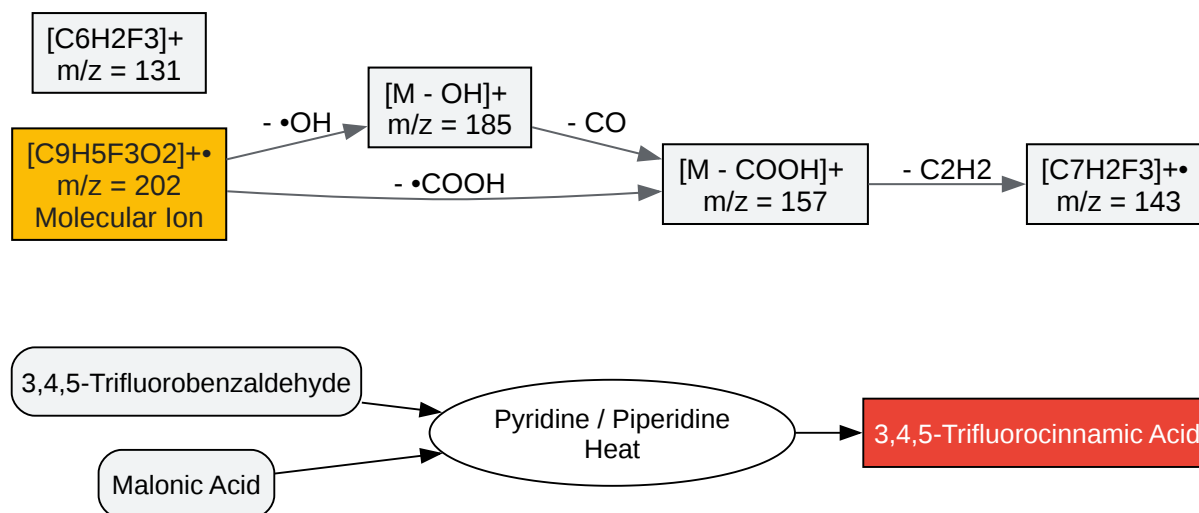
Molecular Structure and Analytical Overview

The structural integrity of a molecule is the foundation of its function. For **3,4,5-Trifluorocinnamic acid**, a combination of spectroscopic techniques is employed to provide orthogonal data points, ensuring a high-confidence structural assignment.

- Nuclear Magnetic Resonance (NMR) Spectroscopy elucidates the carbon-hydrogen framework.

- Infrared (IR) Spectroscopy identifies the key functional groups present.
- Mass Spectrometry (MS) confirms the molecular weight and provides insight into the molecule's fragmentation pattern and stability.

The molecular structure with atom numbering for NMR assignment is presented below.



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References

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